Nonanedioic acid, diisooctyl ester Nonanedioic acid, diisooctyl ester
Brand Name: Vulcanchem
CAS No.: 106-03-6
VCID: VC21017237
InChI: InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3
SMILES: CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C
Molecular Formula: C25H48O4
Molecular Weight: 412.6 g/mol

Nonanedioic acid, diisooctyl ester

CAS No.: 106-03-6

Cat. No.: VC21017237

Molecular Formula: C25H48O4

Molecular Weight: 412.6 g/mol

* For research use only. Not for human or veterinary use.

Nonanedioic acid, diisooctyl ester - 106-03-6

CAS No. 106-03-6
Molecular Formula C25H48O4
Molecular Weight 412.6 g/mol
IUPAC Name bis(6-methylheptyl) nonanedioate
Standard InChI InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3
Standard InChI Key CYNJQGPDCDNZBL-UHFFFAOYSA-N
SMILES CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C
Canonical SMILES CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C

Chemical Identity and Structure

Basic Identification

Nonanedioic acid, diisooctyl ester is structurally similar to dioctyl azelate (nonanedioic acid, dioctyl ester), which has the molecular formula C₂₅H₄₈O₄ and a molecular weight of approximately 412.6462 g/mol . The key distinction lies in the branched nature of the isooctyl groups compared to the straight-chain octyl groups in dioctyl azelate. The compound belongs to the broader class of diesters formed from dicarboxylic acids and alcohols.

Structural Characteristics

The compound consists of a nonanedioic acid backbone (a nine-carbon dicarboxylic acid) with two isooctyl groups attached via ester bonds. Like its straight-chain counterpart, it features a central aliphatic chain with terminal ester groups . The compound can be represented by the following structural components:

  • Central chain: Nonanedioic acid (azelaic acid) backbone with seven methylene groups between two carboxyl functionalities

  • Terminal groups: Two isooctyl moieties connected through ester linkages

  • Functional groups: Two ester groups (-COO-)

Physical and Chemical Properties

Physical Properties

While specific data for diisooctyl azelate is limited in the search results, we can extrapolate from the properties of the related dioctyl azelate. The compound is expected to be a colorless to pale yellow liquid at room temperature with low volatility and high boiling point. Based on similar diesters, it likely exhibits the following characteristics:

PropertyExpected ValueNotes
Physical StateLiquid at room temperatureBased on similar diesters
ColorColorless to pale yellowCommon for this class of compounds
OdorMild, characteristicTypical of high molecular weight esters
Boiling Point>300°CExtrapolated from similar compounds
Enthalpy of Vaporization~104.3 kJ/molBased on dioctyl azelate at 408K
SolubilityInsoluble in water, soluble in organic solventsCharacteristic of long-chain esters

Chemical Reactivity

As an ester, nonanedioic acid, diisooctyl ester is susceptible to hydrolysis reactions, particularly under acidic or basic conditions. The compound can undergo:

  • Hydrolysis to form the parent acid (nonanedioic acid) and isooctyl alcohol

  • Transesterification reactions with other alcohols

  • Reduction to form alcohols

  • Limited oxidation reactions due to the saturated nature of the alkyl chains

The compound can be metabolized via hydrolysis back to the parent alcohol, the mono-ester, and the parent dicarboxylic acid . This metabolic pathway is significant for understanding both its biological processing and environmental fate.

Synthesis Methods

General Synthesis Pathway

The synthesis of diisooctyl azelate typically follows esterification methods common to dicarboxylic acid esters. The primary synthesis route involves the Fischer esterification of nonanedioic acid with isooctyl alcohol in the presence of an acid catalyst .

Detailed Synthesis Procedure

Based on documented synthesis methods for similar compounds, the preparation of diisooctyl azelate likely follows this general procedure:

  • A reaction mixture containing nonanedioic acid, isooctyl alcohol (in excess to drive the reaction to completion), an acid catalyst (typically p-toluenesulfonic acid), and an azeotropic solvent (such as toluene) is prepared .

  • The reaction is carried out at the boiling point of the mixture in a setup that includes a reverse refrigerator, thermometer, and Dean-Stark trap to remove water formed during the reaction .

  • The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap .

  • After completion, the reaction mixture is cooled, and the product is purified through sequential washing with:

    • 5% alkali solution to neutralize excess acid

    • Water to remove water-soluble impurities

    • Saturated sodium chloride solution

  • The product is then dried over anhydrous sodium sulfate and further purified if necessary .

Industrial Production

Industrial synthesis may employ various modifications to improve efficiency:

  • Use of metal catalysts instead of acid catalysts

  • Continuous processing instead of batch reactions

  • Direct esterification or transesterification from other esters

  • Optimization of reaction conditions to increase yield and reduce reaction time

It's worth noting that the synthesis time can be influenced by the chemical structure of the acid. Research on similar compounds indicates that the reaction kinetics are affected by the chain length of the dicarboxylic acid, with longer chains potentially showing different reactivity patterns .

Applications and Uses

As a Plasticizer

The primary application of diisooctyl azelate, like other dicarboxylic acid esters, is as a plasticizer in polymer formulations. Plasticizers are additives that increase the flexibility, workability, or distensibility of polymeric materials. The compound is particularly valuable in this role due to several characteristics:

  • Low volatility, providing long-term plasticization

  • Good compatibility with polymers, especially polyvinyl chloride (PVC)

  • Stability over a wide temperature range

  • Resistance to extraction by aqueous media and oils

The branched structure of the isooctyl groups likely provides enhanced low-temperature performance compared to straight-chain analogs, making it suitable for applications requiring flexibility at lower temperatures .

Other Industrial Applications

Beyond plasticization, diisooctyl azelate may find use in:

  • Lubricants and lubricant additives

  • Cosmetic formulations as an emollient or conditioning agent

  • Coating applications

  • Adhesive formulations

  • As an intermediate in organic synthesis

Advantages Over Other Plasticizers

The nonanedioic acid backbone (with nine carbon atoms) provides a balance of properties that makes diisooctyl azelate potentially advantageous compared to other dicarboxylic acid esters:

  • Better low-temperature flexibility than shorter-chain analogs

  • Improved permanence (resistance to migration and extraction) compared to shorter-chain plasticizers

  • Enhanced compatibility with a wider range of polymers

  • Potentially reduced volatility compared to shorter-chain analogs

The isooctyl groups also contribute to the compound's performance by providing:

  • Enhanced low-temperature properties compared to straight-chain octyl esters

  • Potentially improved compatibility with certain polymer systems

  • Altered migration characteristics compared to straight-chain analogs

Analytical Characterization

Spectroscopic Analysis

For identification and characterization of diisooctyl azelate, several spectroscopic methods are typically employed:

Infrared Spectroscopy (FTIR)

FTIR analysis would show characteristic absorption bands, including:

  • Strong C=O stretching band around 1735-1750 cm⁻¹ (ester carbonyl)

  • C-O stretching bands in the 1000-1300 cm⁻¹ region

  • C-H stretching bands around 2800-3000 cm⁻¹

  • CH₂ bending bands around 1450-1470 cm⁻¹

Similar compounds are typically analyzed using FTIR spectroscopy within the wavelength range of 450 to 3700 cm⁻¹ using standard KBr tablet methods .

Nuclear Magnetic Resonance (NMR)

¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information, with characteristic signals for:

  • Ester methylene protons

  • Aliphatic chain protons

  • Methyl and methylene protons in the isooctyl groups

  • Carbonyl carbons

  • Aliphatic carbons

NMR analysis is particularly valuable for determining the ratio of structural units in copolyesters and related compounds .

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for purity determination and quantitative analysis. These methods can separate the target compound from potential impurities such as:

  • Unreacted starting materials

  • Mono-esterified intermediates

  • Related dicarboxylic acid esters

Physical Property Measurements

Standard analytical methods for characterizing diesters include:

  • Refractive index measurements using refractometers, with precision typically to 0.0002 units

  • Acid and ether number determination by titration with potassium hydroxide in alcohol solution using phenolphthalein as indicator

  • Viscosity measurements at various temperatures

  • Density determination

Structure-Property Relationships

Effect of Chain Length

The nine-carbon backbone of nonanedioic acid provides specific properties to its diesters:

  • Flexibility: The C9 chain length offers a balance between rigidity and flexibility that influences the plasticizing efficiency

  • Compatibility: The medium chain length provides good compatibility with various polymer systems

  • Volatility: The relatively long chain contributes to low volatility, important for long-term performance as a plasticizer

Research on similar dicarboxylic acid esters indicates that chain length significantly impacts properties like glass transition temperature, compatibility with polymers, and efficiency as plasticizers .

Impact of Branched vs. Straight-Chain Alcohols

The isooctyl groups in diisooctyl azelate, compared to the straight-chain octyl groups in dioctyl azelate, likely confer:

  • Improved low-temperature performance due to disruption of molecular packing

  • Altered viscosity characteristics

  • Different migration and extraction profiles

  • Modified compatibility with polymer systems

Studies on similar compounds suggest that branched alcohol moieties can significantly alter the performance characteristics of the resulting esters in plasticizer applications .

Biological and Environmental Considerations

Metabolic Fate

Like other dicarboxylic acid esters, diisooctyl azelate can be metabolized through hydrolysis to form:

  • The parent dicarboxylic acid (nonanedioic acid)

  • Isooctyl alcohol

  • Intermediate mono-ester metabolites

This metabolic pathway is important for understanding both the biological processing and the environmental fate of the compound.

Environmental Considerations

The environmental behavior of diisooctyl azelate likely includes:

  • Low water solubility, limiting direct aqueous environmental exposure

  • Potential for biodegradation through ester hydrolysis

  • Limited volatility, reducing atmospheric distribution

  • Potential for bioaccumulation due to its lipophilic nature

Comparative Analysis

Comparison with Other Dicarboxylic Acid Esters

The properties of diisooctyl azelate can be compared with other dicarboxylic acid esters:

PropertyDiisooctyl AzelateDioctyl AdipateDioctyl SebacateDiethylhexyl Azelate
Carbon Chain LengthC9C6C10C9
FlexibilityMedium to highMediumHighMedium to high
Low-Temperature PerformanceGoodModerateExcellentGood
VolatilityLowModerateVery lowLow
Compatibility with PVCGoodGoodExcellentGood

This comparison highlights the position of diisooctyl azelate within the spectrum of dicarboxylic acid esters used as plasticizers and in other applications .

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